

Tert-butyl 3-bromopyrrolidine-1-carboxylate: A Linchpin in Modern Drug Discovery

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Compound of Interest

Compound Name: *Tert-butyl 3-bromopyrrolidine-1-carboxylate*

Cat. No.: *B582074*

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SMILES String: CC(C)(C)OC(=O)N1CCC(Br)C1

CAS Number: 939793-16-5

Molecular Formula: C₉H₁₆BrNO₂

Molecular Weight: 250.13 g/mol

Executive Summary

Tert-butyl 3-bromopyrrolidine-1-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its unique structural features, comprising a pyrrolidine ring, a strategically placed bromine atom, and a tert-butoxycarbonyl (Boc) protecting group, make it a versatile intermediate for the synthesis of a wide array of complex molecules, including kinase inhibitors, G protein-coupled receptor (GPCR) modulators, and components of innovative therapeutic modalities like proteolysis-targeting chimeras (PROTACs). This technical guide provides an in-depth overview of its synthesis, physicochemical properties, and applications, complete with detailed experimental protocols and logical workflow diagrams to support researchers and scientists in the field.

Physicochemical and Safety Data

A summary of the key quantitative data for **tert-butyl 3-bromopyrrolidine-1-carboxylate** is presented below, offering a clear comparison of its physical and safety parameters.

Property	Value	Reference(s)
Molecular Weight	250.13 g/mol	[1]
Melting Point	47-52 °C	[1]
Boiling Point	277.5 ± 33.0 °C (predicted)	[2]
Form	Solid	[1]
Storage Temperature	2-8 °C	[1]
Hazard Codes (H-codes)	H302, H319, H400	[1]
Precautionary Codes (P-codes)	P273, P301+P312+P330, P305+P351+P338	[1]

Synthesis and Experimental Protocols

The synthesis of **tert-butyl 3-bromopyrrolidine-1-carboxylate** and its derivatives is a critical aspect of its utility. Below are detailed experimental protocols for its synthesis and a representative nucleophilic substitution reaction.

Synthesis of (S)-**tert-butyl 3-bromopyrrolidine-1-carboxylate**

This protocol outlines the synthesis of the (S)-enantiomer from the corresponding alcohol.

Experimental Protocol:

- To a 100 mL round-bottom flask under an argon atmosphere, add (R)-(-)-N-Boc-3-pyrrolidinol (1.5 g).
- Add carbon tetrabromide (CBr₄) (1.5 g) followed by dry tetrahydrofuran (THF) (50 mL).
- Cool the mixture to 5 °C using an ice bath.

- Add triphenylphosphine (PPh_3) portion-wise over 5 minutes.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, remove the solid by filtration and wash with diethyl ether.
- Concentrate the filtrate and purify the residue by column chromatography using a 1:3 mixture of ethyl acetate and hexanes as the eluent to yield the product.[3]



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Synthetic workflow for **(S)-tert-butyl 3-bromopyrrolidine-1-carboxylate**.

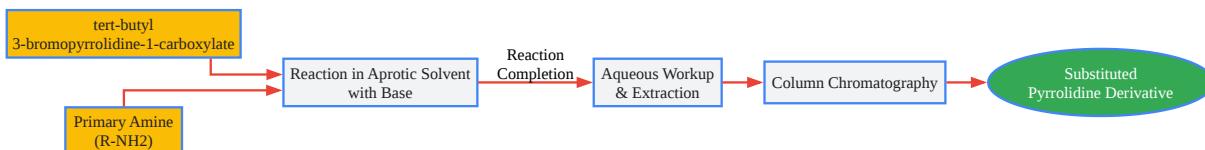
General Protocol for Nucleophilic Substitution with a Primary Amine

This protocol describes a typical nucleophilic substitution reaction where the bromine atom is displaced by a primary amine, a common step in the synthesis of various drug candidates.

Experimental Protocol:

- In a clean, dry reaction vessel, dissolve **tert-butyl 3-bromopyrrolidine-1-carboxylate** (1.0 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
- Add the primary amine nucleophile (1.1 to 1.5 equivalents).
- Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K_2CO_3) (2.0 equivalents), to scavenge the HBr generated.
- Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and dilute with water.

- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.



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Workflow for nucleophilic substitution on **tert-butyl 3-bromopyrrolidine-1-carboxylate**.

Applications in Drug Discovery

Tert-butyl 3-bromopyrrolidine-1-carboxylate is a cornerstone in the synthesis of numerous biologically active molecules. Its pyrrolidine scaffold is a common feature in many pharmaceuticals, and the bromo-substituent provides a reactive handle for further molecular elaboration.

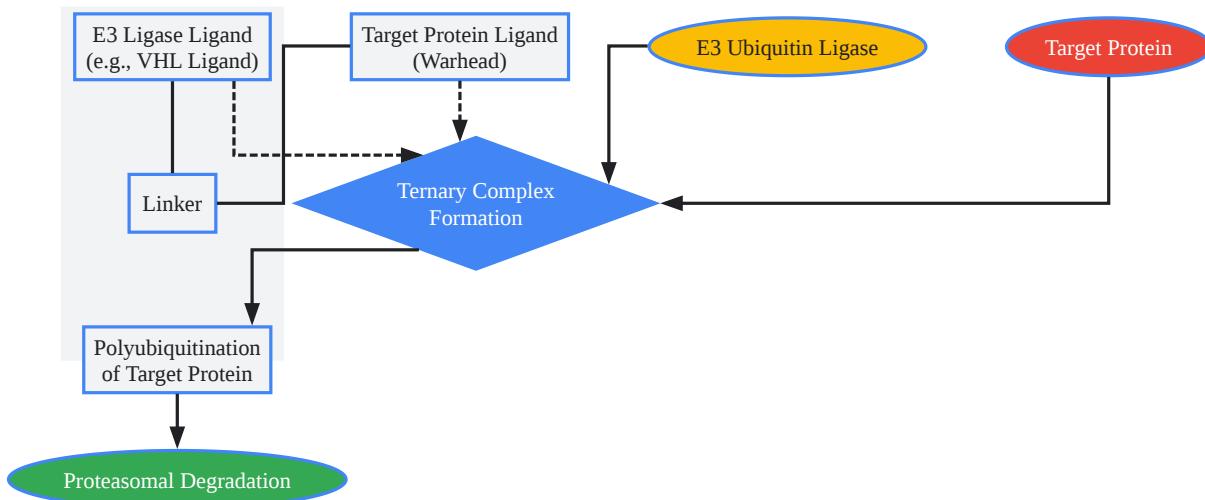
Synthesis of Kinase Inhibitors

This building block is utilized in the synthesis of various kinase inhibitors. For instance, analogues of Bruton's tyrosine kinase (BTK) inhibitors, such as Ibrutinib, can be synthesized using derivatives of this compound. The pyrrolidine moiety can be incorporated to modulate solubility, cell permeability, and binding affinity to the target kinase.

Development of PROTACs

A significant application of **tert-butyl 3-bromopyrrolidine-1-carboxylate** is in the development of PROTACs. These are bifunctional molecules that induce the degradation of target proteins. The pyrrolidine derivative often forms part of the linker or the ligand that binds to an E3 ligase,

such as the von Hippel-Lindau (VHL) protein. The synthesis of VHL ligands frequently involves the nucleophilic substitution of the bromine on the pyrrolidine ring.[4][5][6][7]



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- To cite this document: BenchChem. [Tert-butyl 3-bromopyrrolidine-1-carboxylate: A Linchpin in Modern Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b582074#tert-butyl-3-bromopyrrolidine-1-carboxylate-smiles-string]

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